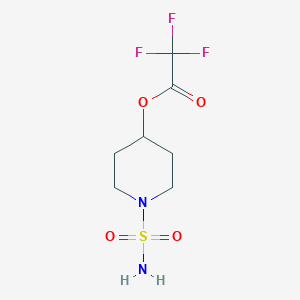

1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-sulfamoylpiperidin-4-yl) 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O4S/c8-7(9,10)6(13)16-5-1-3-12(4-2-5)17(11,14)15/h5H,1-4H2,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJRRENNKCXIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC(=O)C(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate

Abstract: This guide provides a comprehensive, technically-grounded pathway for the synthesis of 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate, a compound of interest for pharmaceutical and agrochemical research. The narrative emphasizes the rationale behind methodological choices, ensuring both scientific integrity and practical applicability. We will detail a robust two-step synthetic sequence beginning with the readily available 4-hydroxypiperidine. The process involves an initial N-sulfamoylation to yield the key intermediate, 4-hydroxypiperidine-1-sulfonamide, followed by a highly efficient trifluoroacetylation. This document is intended for researchers and professionals in drug development, offering detailed experimental protocols, characterization data, safety considerations, and a thorough examination of the underlying chemical principles.

Strategic Rationale and Retrosynthetic Analysis

The design of a synthetic pathway is predicated on efficiency, reliability, and the accessibility of starting materials. The target molecule, this compound, is comprised of a piperidine-1-sulfonamide core and a trifluoroacetate ester.

A logical retrosynthetic analysis disconnects the molecule at the ester linkage, a chemically favorable transformation. This reveals the alcohol precursor, 4-hydroxypiperidine-1-sulfonamide (2) , and a trifluoroacetylating agent. The precursor (2) can be further disconnected at the N-S bond, leading back to commercially available 4-hydroxypiperidine (1) and a sulfamoylating agent.

Caption: Retrosynthetic analysis of the target compound.

This analysis establishes a clear and logical forward synthesis, which will be executed in two primary stages:

-

Synthesis of 4-hydroxypiperidine-1-sulfonamide (2): A two-step, one-pot procedure involving the reaction of 4-hydroxypiperidine with sulfuryl chloride, followed by in-situ ammonolysis.

-

Synthesis of this compound (3): The esterification of intermediate (2) using trifluoroacetic anhydride.

The Forward Synthesis Pathway

The selected pathway is designed for high yield and purity, utilizing common laboratory reagents and techniques.

Caption: The two-step forward synthesis pathway.

Causality in Experimental Design

-

Step 1: N-Sulfamoylation: The direct use of sulfamoyl chloride is often complicated by its instability. A more reliable method is the in-situ formation of the N-sulfonyl chloride intermediate from 4-hydroxypiperidine and sulfuryl chloride (SO₂Cl₂), which is then immediately reacted with an ammonia source. Triethylamine (Et₃N) is used as an acid scavenger to neutralize the HCl generated during the first stage. Dichloromethane (DCM) is an excellent solvent due to its inertness and ability to dissolve the starting materials. The reaction is conducted at 0 °C to control the exothermicity.

-

Step 2: Trifluoroacetylation: Trifluoroacetic anhydride ((CF₃CO)₂O) is the reagent of choice for this esterification.[1][2] It is significantly more reactive than trifluoroacetic acid, allowing the reaction to proceed rapidly at low temperatures without the need for a strong acid catalyst.[1][3] This high reactivity is driven by the excellent trifluoroacetate leaving group. A mild base like pyridine is included to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion. The reaction is initiated at 0 °C to moderate the initial exothermic reaction before being allowed to warm to room temperature.

Detailed Experimental Protocols

Safety Preamble: All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Trifluoroacetic anhydride is highly corrosive, toxic upon inhalation, and reacts violently with water.[4][5][6] Ensure all glassware is dry and the reaction is protected from atmospheric moisture.

Protocol 1: Synthesis of 4-hydroxypiperidine-1-sulfonamide (2)

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-hydroxypiperidine (1) (5.05 g, 50 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (7.6 mL, 55 mmol, 1.1 eq) dropwise.

-

In a separate dropping funnel, prepare a solution of sulfuryl chloride (4.4 mL, 55 mmol, 1.1 eq) in anhydrous DCM (20 mL).

-

Add the sulfuryl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

-

Stir the resulting slurry at 0 °C for 1 hour.

-

Ammonolysis: While maintaining the temperature at 0 °C, add concentrated ammonium hydroxide (28-30%, 15 mL) dropwise. Caution: This addition is exothermic.

-

Remove the ice bath and allow the mixture to warm to room temperature, stirring vigorously for 4 hours.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.

-

Purification: Purify the crude product by flash column chromatography (Silica gel, eluting with a gradient of 0-10% methanol in dichloromethane) to afford 4-hydroxypiperidine-1-sulfonamide (2) as a white solid.

Protocol 2: Synthesis of this compound (3)

-

Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-hydroxypiperidine-1-sulfonamide (2) (3.60 g, 20 mmol) and anhydrous DCM (40 mL).

-

Add anhydrous pyridine (2.4 mL, 30 mmol, 1.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic anhydride (3.4 mL, 24 mmol, 1.2 eq) dropwise over 15 minutes.

-

Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 2 hours. Monitor reaction progress by TLC.

-

Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL).

-

Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield this compound (3) as a crystalline solid.

Characterization and Analysis

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

-

4-hydroxypiperidine-1-sulfonamide (2):

-

¹H NMR: Expect signals for the piperidine ring protons, the CH-OH proton, and a broad singlet for the -SO₂NH₂ protons.

-

¹³C NMR: Signals corresponding to the four distinct carbons of the piperidine ring.

-

IR Spectroscopy: Characteristic absorptions for the O-H stretch (~3400 cm⁻¹), N-H stretches of the sulfonamide (~3350-3250 cm⁻¹), and strong S=O stretches (~1340 and 1160 cm⁻¹).

-

HRMS (ESI+): Calculation for [M+H]⁺ to confirm the molecular weight.

-

-

This compound (3):

-

¹H NMR: A downfield shift of the CH-O proton signal compared to the starting alcohol (2) is expected.

-

¹³C NMR: Appearance of signals for the ester carbonyl (quartet due to C-F coupling) and the CF₃ carbon (quartet).

-

¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group.

-

IR Spectroscopy: Disappearance of the O-H stretch and appearance of a strong ester carbonyl (C=O) stretch around 1780 cm⁻¹. The sulfonamide N-H and S=O stretches will remain.

-

Analytical Chromatography: Purity can be assessed using HPLC or GC-MS, with the latter being suitable after derivatization.[7][8][9]

-

Data and Workflow Summary

Quantitative Data Summary

| Compound Name | Formula | MW ( g/mol ) | Starting Amount (mmol) | Theoretical Yield (g) | Expected Yield (%) |

| 4-hydroxypiperidine-1-sulfonamide (2) | C₅H₁₂N₂O₃S | 180.23 | 50 | 9.01 | 65-75% |

| This compound (3) | C₇H₁₁F₃N₂O₄S | 276.23 | 20 | 5.52 | 85-95% |

General Experimental Workflow

Caption: A generalized workflow for each synthetic step.

Safety and Handling

-

Trifluoroacetic Anhydride: Highly corrosive and a lachrymator. Reacts violently with water and alcohols.[10][11] Always handle in a fume hood and add it dropwise to the reaction mixture. Spills should be absorbed with a dry, inert material like sand or vermiculite.[10]

-

Sulfuryl Chloride: Corrosive and reacts with water. Handle with extreme care in a fume hood.

-

Pyridine and Triethylamine: Flammable, toxic, and have strong odors. Use in a well-ventilated fume hood.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure.

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Aqueous and organic waste streams should be segregated.

Conclusion

This guide outlines a logical and robust synthetic route to this compound. The two-step process, beginning from 4-hydroxypiperidine, employs reliable and well-understood chemical transformations. By providing detailed protocols, explaining the rationale behind the chosen conditions, and emphasizing safety and proper analytical validation, this document serves as a practical resource for researchers engaged in the synthesis of novel piperidine derivatives for pharmaceutical and related applications.[12][13]

References

-

Synquest Labs. Trifluoroacetic anhydride Safety Data Sheet.

-

Piers, K., & Hsung, R. (1987). Trifluoroacetylation of unknown alcohols: An integrated microscale organic experiment using spectroscopic methods. Journal of Chemical Education, 64(10), 899.

-

ACS Publications. (n.d.). Trifluoroacetylation of unknown alcohols: An integrated microscale organic experiment using spectroscopic methods.

-

Ciuculescu, C. A., et al. (2014). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Scaffolds. Revista de Chimie, 65(1), 18-24.

-

Fisher Scientific. (2024). Trifluoroacetic anhydride Safety Data Sheet.

-

Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride.

-

Loba Chemie. (2019). TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS.

-

Ganem, B., & Holbert, G. W. (1978). Trifluoroacetylation of Alcohols: a Newly Detected Reaction of CF₃CO₃H. Journal of the Chemical Society, Chemical Communications, (18), 815.

-

Thermo Fisher Scientific. (2024). Trifluoroacetic anhydride Safety Data Sheet.

-

Frank, H., & Frank, W. (1989). An analytical method for trifluoroacetic Acid in water and air samples using headspace gas chromatographic determination of the methyl ester. Environmental Science & Technology, 23(6), 731-734.

-

Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2736.

-

Wujcik, C. E., & Zehavi, D. (1997). Extraction and analysis of trifluoroacetic Acid in environmental waters. Environmental Science & Technology, 31(9), 2560-2563.

-

Reddy, B. V. S., et al. (2004). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry - Section B, 43B(7), 1547-1550.

-

Berg, M., et al. (2002). Simplified Method for Trace Analysis of Trifluoroacetic Acid in Plant, Soil, and Water Samples Using Headspace Gas Chromatography. Analytical Chemistry, 74(11), 2542-2547.

-

SIELC Technologies. (n.d.). HPLC Analysis of TFA.

-

Royal Society of Chemistry. (n.d.). Analytical Methods.

-

ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives.

-

ResearchGate. (n.d.). Sulfonamide derivatives of piperidine.

-

Bakhtin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6461.

-

Patel, M., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 784-793.

-

BenchChem. (2025). The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.

-

Google Patents. (1974). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

-

Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1735-1740.

-

Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. lobachemie.com [lobachemie.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. An analytical method for trifluoroacetic Acid in water and air samples using headspace gas chromatographic determination of the methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extraction and analysis of trifluoroacetic Acid in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. synquestlabs.com [synquestlabs.com]

- 11. carlroth.com [carlroth.com]

- 12. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate, a compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this document constructs a detailed profile based on the well-established chemistry of its constituent functional groups: a piperidine core, a sulfonamide moiety, and a trifluoroacetate ester. We will delve into its predicted physicochemical properties, a plausible synthetic route with mechanistic considerations, expected spectroscopic signatures for structural confirmation, and a discussion of its potential applications in the context of modern drug discovery. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry who are engaged in the design and synthesis of novel molecular entities.

Introduction: Structural Dissection and Rationale

This compound is a molecule that combines several key pharmacophoric features. The central scaffold is a piperidine ring , a ubiquitous nitrogen-containing heterocycle found in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for presenting substituents in defined three-dimensional space.[1]

Attached to the piperidine nitrogen is a sulfonamide group (-SO₂NH₂) . Sulfonamides are a cornerstone of medicinal chemistry, renowned for their wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-cancer effects.[2][3] They often act as bioisosteres of other functional groups and can participate in key hydrogen bonding interactions with biological targets.[3]

The molecule is further functionalized at the 4-position of the piperidine ring with a 2,2,2-trifluoroacetate ester . The trifluoroacetyl group is a highly electronegative moiety that can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability.[4] Trifluoroacetate esters can also serve as protecting groups in organic synthesis, being stable under certain conditions and readily cleaved under others.

The strategic combination of these three components suggests that this compound could be a valuable intermediate in the synthesis of more complex drug candidates or a potential therapeutic agent in its own right.

Predicted Physicochemical and "Drug-Likeness" Properties

A preliminary in silico assessment of this compound provides insights into its potential as an orally bioavailable drug candidate, guided by principles such as Lipinski's Rule of Five.[5][6] This rule suggests that poor oral absorption is more likely when a compound violates two or more of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated logP (ClogP) not exceeding 5.[7][8]

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Formula | C₇H₁₁F₃N₂O₄S | N/A |

| Molecular Weight | 292.23 g/mol | ✓ (< 500) |

| Hydrogen Bond Donors | 2 (from -NH₂) | ✓ (≤ 5) |

| Hydrogen Bond Acceptors | 6 (4 from O, 2 from N) | ✓ (≤ 10) |

| Calculated LogP (CLogP) | ~0.5 - 1.5 (Estimated) | ✓ (< 5) |

| Overall Compliance | No violations predicted | High |

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis.

The low molecular weight and predicted CLogP suggest that the molecule is likely to have good solubility and membrane permeability characteristics, which are crucial for oral drug absorption.

Synthesis and Reactivity

A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from the commercially available 4-hydroxypiperidine. The chosen synthetic strategy prioritizes the use of robust and well-documented reactions.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Hydroxypiperidine-1-sulfonamide (Intermediate)

This step involves the N-sulfonylation of the secondary amine of 4-hydroxypiperidine. The choice of sulfonylating agent is critical. While sulfamoyl chloride is the most direct reagent, its stability can be a concern. An alternative, often more practical approach, involves a two-step procedure via a more stable sulfonyl chloride, followed by displacement with ammonia. However, for the purpose of this guide, we will describe the direct approach.

-

Reaction Setup: A solution of 4-hydroxypiperidine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) is prepared in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of sulfamoyl chloride (1.1 eq.) in the same solvent is added dropwise to the cooled reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-hydroxypiperidine-1-sulfonamide.

Step 2: Synthesis of this compound (Final Product)

This step is a standard esterification of the secondary alcohol of the intermediate with a highly reactive trifluoroacetylating agent. Trifluoroacetic anhydride (TFAA) is an excellent choice for this transformation due to its high reactivity and the volatile nature of its byproducts.

-

Reaction Setup: 4-Hydroxypiperidine-1-sulfonamide (1.0 eq.) is dissolved in an anhydrous aprotic solvent such as dichloromethane, along with a base like pyridine (1.5 eq.), and the solution is cooled to 0 °C.

-

Reagent Addition: Trifluoroacetic anhydride (1.2 eq.) is added dropwise to the stirred solution. The use of TFAA ensures a rapid and complete reaction.[9]

-

Reaction Monitoring: The reaction is typically very fast and is stirred at 0 °C for 30 minutes to an hour. Progress is monitored by TLC or LC-MS.

-

Workup and Purification: The reaction mixture is diluted with dichloromethane and washed successively with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product can be purified by silica gel chromatography if necessary to afford the final product, this compound.

Structural Elucidation and Spectroscopic Analysis

The confirmation of the structure of this compound would rely on a combination of spectroscopic techniques. Below are the predicted key features for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Structural Information |

| ¹H NMR | ~5.0 - 5.2 | Multiplet | Proton at C4 (adjacent to the ester) |

| ~3.6 - 3.8 | Multiplet | Axial protons at C2 and C6 (adjacent to N) | |

| ~3.0 - 3.2 | Multiplet | Equatorial protons at C2 and C6 | |

| ~4.8 - 5.2 | Broad singlet | -SO₂NH₂ protons | |

| ~2.0 - 2.2 | Multiplet | Axial protons at C3 and C5 | |

| ~1.8 - 2.0 | Multiplet | Equatorial protons at C3 and C5 | |

| ¹³C NMR | ~157 | Quartet (due to ¹⁹F coupling) | Carbonyl carbon of the trifluoroacetate |

| ~115 | Quartet (due to ¹⁹F coupling) | Trifluoromethyl carbon (-CF₃) | |

| ~70 - 72 | Singlet | C4 of the piperidine ring | |

| ~45 - 47 | Singlet | C2 and C6 of the piperidine ring | |

| ~30 - 32 | Singlet | C3 and C5 of the piperidine ring | |

| ¹⁹F NMR | ~ -75 to -77 | Singlet | -CF₃ group of the trifluoroacetate ester[4][10] |

Table 2: Predicted NMR Spectroscopic Data.

The ¹⁹F NMR spectrum is particularly diagnostic, with the trifluoroacetate group expected to show a sharp singlet in a characteristic region.[11] The chemical shifts in the ¹H and ¹³C NMR spectra are influenced by the electron-withdrawing effects of the sulfamoyl and trifluoroacetate groups.[12][13]

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight and for providing structural information through fragmentation analysis.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 293.2.

-

Fragmentation Pattern: The fragmentation of piperidine derivatives is often initiated by cleavage alpha to the nitrogen atom.[14][15] Key expected fragments for this compound would include:

-

Loss of the trifluoroacetyl group (-CF₃CO) leading to a fragment corresponding to the 4-hydroxy-1-sulfamoylpiperidinium ion.

-

Loss of trifluoroacetic acid (-CF₃COOH) from the protonated molecule.

-

Cleavage of the sulfamoyl group (-SO₂NH₂).

-

Characteristic ring fragmentation of the piperidine core.[16]

-

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Potential Applications and Drug Discovery Context

The structure of this compound suggests several potential applications in drug discovery and development.

-

Intermediate for Lead Optimization: This compound is an ideal intermediate for creating a library of derivatives. The sulfonamide moiety can be further functionalized, and the trifluoroacetate ester can be hydrolyzed to the alcohol and subsequently derivatized to explore a range of esters, ethers, or other functional groups at the 4-position.

-

Modulation of Physicochemical Properties: The trifluoroacetate group can be used to fine-tune the lipophilicity and metabolic stability of a lead compound. The high electronegativity of the fluorine atoms can block metabolic oxidation at or near the ester group.

-

Probing Biological Systems: The ¹⁹F NMR signal of the trifluoroacetate group can be used as a non-invasive probe to study the binding of the molecule to its biological target, as well as to monitor its uptake and distribution in cellular or in vivo systems.

-

Therapeutic Potential: Given the wide range of biological activities associated with piperidine sulfonamides, this molecule itself could be screened for various therapeutic targets.[2][17] Piperidine derivatives have shown promise as anti-angiogenic agents and in treating gastrointestinal disorders.[17]

Safety and Handling

As a novel chemical entity, this compound should be handled with appropriate care in a laboratory setting.

-

General Precautions: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: The compound should be handled in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Reactivity: The trifluoroacetate ester is susceptible to hydrolysis, especially under basic conditions. The reagents used in its synthesis, particularly trifluoroacetic anhydride, are corrosive and moisture-sensitive and should be handled with extreme care.

Conclusion

This compound represents a molecule with significant potential in the field of medicinal chemistry. While direct experimental data is sparse, a thorough analysis based on fundamental chemical principles allows for the construction of a detailed technical profile. Its predicted "drug-like" properties, a straightforward synthetic route, and characteristic spectroscopic signatures make it an accessible and interesting target for further investigation. The strategic combination of a piperidine scaffold, a sulfonamide group, and a trifluoroacetate ester provides a rich platform for the development of novel chemical probes and potential therapeutic agents. This guide serves as a foundational resource for researchers looking to synthesize, characterize, and explore the applications of this and related molecular structures.

References

-

Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). PMC - NIH. [Link]

-

Trifluoroacetic acid. Wikipedia. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2014). Dove Medical Press. [Link]

-

Lipinski's rule of five. Wikipedia. [Link]

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. (2023). PMC - PubMed Central. [Link]

-

The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. [Link]

-

Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. PubMed. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

Lipinski's rule of five. Moodle@Units. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Adv. J. Chem. B. [Link]

-

BDDCS, the Rule of 5 and Drugability. PMC - PubMed Central. [Link]

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

-

Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-b.com [ajchem-b.com]

- 4. dovepress.com [dovepress.com]

- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 6. moodle2.units.it [moodle2.units.it]

- 7. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. Trifluoroacetic acid: Physicochemical property, Uses and NMR challenge_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ripublication.com [ripublication.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate: Synthesis, Characterization, and Potential Applications

Introduction: Bridging Key Pharmacophores

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This guide delves into the molecular architecture of 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate , a compound that, while not extensively documented in public literature, represents a confluence of two pharmacologically significant moieties: the N-sulfamoylpiperidine core and a trifluoroacetate ester. The piperidine ring is a ubiquitous scaffold in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The N-sulfamoyl group, a bioisostere of carboxylic acids, offers unique hydrogen bonding capabilities and enhanced enzymatic stability.[3]

On the other hand, the incorporation of fluorine, particularly as a trifluoroacetyl group, can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity.[4][5] The trifluoroacetyl group can enhance cell membrane permeability and hinder enzymatic degradation, thereby prolonging a drug's therapeutic effect.[4] This guide, therefore, serves as a prospective analysis, providing a robust framework for the synthesis, characterization, and potential utility of this novel compound for researchers and drug development professionals.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented below. These values are estimated based on the constituent functional groups and serve as a baseline for experimental determination.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₁F₃N₂O₄S |

| Molecular Weight | 292.23 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

| pKa (Sulfonamide N-H) | ~9-10 |

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step sequence starting from a commercially available precursor, N-Boc-4-hydroxypiperidine. The overall workflow is depicted below.

Caption: A multi-step synthetic route to the target compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxypiperidine

The synthesis begins with the deprotection of the commercially available N-Boc-4-hydroxypiperidine.[1]

-

Rationale: The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[1]

-

Protocol:

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in 1,4-dioxane, add a saturated solution of HCl in 1,4-dioxane (excess).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to afford 4-hydroxypiperidine hydrochloride as a white solid.[6]

-

The hydrochloride salt can be neutralized with a suitable base (e.g., sodium bicarbonate) and extracted with an organic solvent to yield the free base, 4-hydroxypiperidine.

-

Step 2: Synthesis of 4-Hydroxypiperidine-1-sulfonamide

The next step involves the N-sulfamoylation of the newly formed 4-hydroxypiperidine.

-

Rationale: The direct sulfamoylation of the secondary amine is a crucial step. The choice of sulfamoylating agent and reaction conditions is critical to avoid side reactions.

-

Protocol:

-

Dissolve 4-hydroxypiperidine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of sulfamoyl chloride (1.1 eq) in DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-hydroxypiperidine-1-sulfonamide.

-

Step 3: Synthesis of this compound

The final step is the esterification of the hydroxyl group with a trifluoroacetylating agent.

-

Rationale: Trifluoroacetic anhydride is a highly reactive and effective reagent for the esterification of alcohols.[7] The reaction is typically rapid and high-yielding. The use of a non-nucleophilic base like pyridine can help to scavenge the trifluoroacetic acid byproduct.

-

Protocol:

-

Dissolve 4-hydroxypiperidine-1-sulfonamide (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

-

Add pyridine (1.5 eq) to the solution and cool to 0 °C.

-

Add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography to yield the final product, this compound.

-

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure and purity of the synthesized compound.

Caption: A logical flow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons, with characteristic splitting patterns. The proton at the 4-position, now part of the ester, will likely appear as a downfield multiplet. The protons adjacent to the nitrogen will also be shifted downfield.[9][10]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all seven carbon atoms in the molecule. The carbonyl carbon of the trifluoroacetate group and the carbon bearing the trifluoromethyl group will have characteristic chemical shifts.[11]

-

¹⁹F NMR: The fluorine NMR spectrum should show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 7.5-8.0 | br s (NH₂) |

| 4.8-5.2 | m (CH-O) | |

| 3.5-3.8 | m (CH₂-N) | |

| 1.8-2.2 | m (CH₂) | |

| ¹³C | 157-160 (q) | C=O |

| 115-118 (q) | CF₃ | |

| 70-75 | CH-O | |

| 42-45 | CH₂-N | |

| 30-35 | CH₂ | |

| ¹⁹F | ~ -75 | s |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition. The fragmentation pattern can also provide structural information, with characteristic losses of the trifluoroacetyl group and fragments of the piperidine ring.[12][13]

Infrared (IR) Spectroscopy

FT-IR spectroscopy will be used to identify the key functional groups in the molecule.[14][15]

-

N-H stretch: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the primary sulfonamide.

-

C=O stretch: A strong absorption band around 1780-1760 cm⁻¹ characteristic of the trifluoroacetate ester.

-

S=O stretch: Two strong absorption bands in the regions of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹ for the asymmetric and symmetric stretching of the sulfonyl group, respectively.[16]

-

C-F stretch: Strong absorption bands in the region of 1300-1100 cm⁻¹.

Potential Applications and Future Directions

The unique combination of the N-sulfamoylpiperidine scaffold and the trifluoroacetate moiety suggests several potential applications in drug discovery and development.

-

Enzyme Inhibition: The sulfonamide group is a well-known zinc-binding group and is present in numerous enzyme inhibitors. The overall structure could be tailored to target specific enzymes, such as carbonic anhydrases or matrix metalloproteinases.

-

Improved Pharmacokinetics: The trifluoroacetate group is expected to increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially the blood-brain barrier.[4] This makes it an interesting scaffold for developing CNS-active agents.

-

Modulation of Receptor Binding: The piperidine core can be further functionalized to introduce substituents that can interact with specific receptor binding pockets. The trifluoroacetate itself may act as an allosteric modulator at certain receptors.[17]

Further research should focus on the synthesis and biological evaluation of a library of analogs to explore the structure-activity relationships and to identify lead compounds for various therapeutic targets. The hydrolytic stability of the trifluoroacetate ester will also be a critical parameter to assess in the context of drug development.

Conclusion

This technical guide provides a comprehensive and prospective overview of this compound. By leveraging established synthetic methodologies for its constituent parts, a detailed and scientifically grounded pathway for its synthesis has been proposed. Furthermore, a robust analytical framework for its characterization has been outlined. The potential of this novel molecular architecture to serve as a valuable scaffold in drug discovery is significant, warranting its synthesis and subsequent biological investigation. This document is intended to serve as a foundational resource for researchers embarking on the exploration of this and related chemical entities.

References

-

Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Retrieved from [Link]

-

PubMed. (n.d.). Mass spectrometry of high-mannose oligosaccharides after trifluoroacetolysis and periodate oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. For mass spectra, see Fig. 3. Retrieved from [Link]

-

(n.d.). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. Retrieved from [Link]

-

ACS Publications. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

-

RSC Publishing. (1978). Trifluoroacetylation of Alcohols : a Newly Detected Reaction of CF,CO,H. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

ACS Publications. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

-

RSC Publishing. (n.d.). The infrared spectra of some sulphonamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Trifluoroacetyl chloride | C2ClF3O | CID 61106 - PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine | C5H11N | CID 8082 - PubChem. Retrieved from [Link]

-

(2026, January 18). The Role of Trifluoroacetic Anhydride in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass spectrometry of trifluoroacetyl derivatives of nucleosides and hydrolysates of deoxyribonucleic acid. Retrieved from [Link]

-

ACS Publications. (2011). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. Retrieved from [Link]

-

PubMed. (2020). Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. Retrieved from [Link]

-

(2020, August 5). Trifluoroacetic acid acts as trifluoromethylating agent in arene C-H functionalization. Retrieved from [Link]

-

Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoroacetyl chloride. Retrieved from [Link]

-

Sci-Hub. (n.d.). The infrared spectra of some sulphonamides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Formation of Iron Complexes from Trifluoroacetic Acid Based Liquid Chromatography Mobile Phases as Interference Ions in LC-ESI-MS Analysis. Retrieved from [Link]

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

-

SciSpace. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Retrieved from [Link]

-

PubMed. (1949). A general method of esterification using trifluoroacetic anhydride. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles. Retrieved from [Link]

-

ResearchGate. (2025). Special Issue: Sulfur-Nitrogen Heterocycles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Novelties in N-Heterocycles Chemistry: From Synthesis to Application. Retrieved from [Link]

-

Semantic Scholar. (2005). In situ preparation of mixed anhydrides containing the trifluoroacetyl moiety. Application to the esterification of cholesterol and phenol. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate. Retrieved from [Link]

-

(2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]

-

(2019, February). ESTERIFICATION OF TRIFLUOROACETIC ACID WITH PHENYLDIAZO SARITA EXTENSION LECTURER IN CHEMISTRY GOVT.COLLEGE FOR WOMEN, BAWANI. Retrieved from [Link]

- Google Patents. (n.d.). US4595541A - Process for the preparation of trifluoroacetic anhydride.

-

ResearchGate. (n.d.). Esterification products in reactions using mixed anhydrides. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Trifluoroacetic acid acts as trifluoromethylating agent in arene C-H functionalization | EurekAlert! [eurekalert.org]

- 6. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. A general method of esterification using trifluoroacetic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

- 9. Piperidine - Wikipedia [en.wikipedia.org]

- 10. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mass spectrometry of high-mannose oligosaccharides after trifluoroacetolysis and periodate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 16. Sci-Hub: are you are robot? [sci-hub.box]

- 17. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanisms of Action of 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate

Abstract

This technical guide provides a comprehensive analysis of the putative mechanisms of action for the novel chemical entity, 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate. In the absence of direct empirical data for this specific compound, this document synthesizes information from the known pharmacological activities of its constituent moieties: the 1-sulfamoylpiperidin-4-yl core and the 2,2,2-trifluoroacetate leaving group. We propose a dual-action hypothesis wherein the parent molecule may act as a prodrug, undergoing hydrolysis to elicit distinct biological effects. The sulfamoylpiperidine moiety is explored as a potential carbonic anhydrase inhibitor, a class of drugs with broad therapeutic applications including glaucoma and diuresis. Concurrently, the trifluoroacetate anion is examined for its potential as an allosteric modulator of the glycine receptor, suggesting possible applications in neuroscience. This guide details the theoretical underpinnings of these mechanisms, proposes robust experimental protocols for their validation, and provides a framework for future research and development.

Introduction and Molecular Overview

This compound is a synthetic organic compound featuring a piperidine ring substituted with a sulfamoyl group and esterified with trifluoroacetic acid. The piperidine scaffold is a highly privileged motif in medicinal chemistry, known to enhance druggability and improve pharmacokinetic properties.[1] The sulfamoyl group (-SO₂NH₂) is a key pharmacophore in a multitude of clinically significant drugs, most notably sulfonamide antibiotics and carbonic anhydrase inhibitors.[2][3] The trifluoroacetate component is a highly fluorinated ester linkage, which upon cleavage, would release the trifluoroacetate anion.

Given the ester linkage, it is plausible that this compound is designed to be hydrolytically labile in vivo, functioning as a prodrug that releases its two primary components. This guide will, therefore, explore two independent, yet potentially synergistic, mechanisms of action.

Hypothetical Mechanism of Action I: Carbonic Anhydrase Inhibition by the 1-Sulfamoylpiperidin-4-yl Moiety

The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4][5] Inhibition of specific CA isoforms has therapeutic effects in various conditions, including glaucoma, epilepsy, and as diuretics.[6][7][8]

Molecular Target Interaction

The proposed mechanism involves the binding of the 1-sulfamoylpiperidin-4-yl moiety to the active site of a carbonic anhydrase isoform. The unprotonated sulfonamide nitrogen would coordinate with the zinc ion (Zn²⁺) at the core of the active site, displacing a water molecule and disrupting the enzyme's catalytic activity. The piperidine ring and its substituents would likely interact with amino acid residues in the hydrophobic and hydrophilic regions of the active site, influencing isoform selectivity and binding affinity.[4]

Caption: Proposed interaction of the 1-Sulfamoylpiperidin-4-yl moiety with the carbonic anhydrase active site.

Potential Therapeutic Implications

-

Glaucoma: Inhibition of carbonic anhydrase II in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[3][5]

-

Diuresis: Inhibition of carbonic anhydrase in the proximal convoluted tubule of the kidney leads to decreased sodium bicarbonate reabsorption and a mild diuretic effect.[9][10]

-

Anticancer: Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment. Their inhibition is a recognized strategy in cancer therapy.[4]

Hypothetical Mechanism of Action II: Allosteric Modulation of the Glycine Receptor by Trifluoroacetate

Upon hydrolysis of the parent compound, trifluoroacetate (TFA) is released. Research has demonstrated that TFA can act as a selective allosteric modulator of the glycine receptor (GlyR), a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system.

Molecular Target Interaction

TFA has been shown to potentiate the function of GlyRs without directly affecting other related Cys-loop receptors like GABA-A or 5-HT3 receptors. This suggests a specific binding site on the GlyR that, when occupied by TFA, enhances the receptor's response to its endogenous ligand, glycine. This potentiation leads to an increased influx of chloride ions, hyperpolarizing the neuron and dampening neuronal excitability.

Caption: Proposed allosteric modulation of the glycine receptor by trifluoroacetate.

Potential Therapeutic Implications

Modulation of GlyRs has potential applications in conditions characterized by neuronal hyperexcitability, such as:

-

Neuropathic pain

-

Spasticity

-

Certain seizure disorders

Summary of Putative Biological Activities

| Moiety | Putative Molecular Target | Potential Pharmacological Effect | Therapeutic Area |

| 1-Sulfamoylpiperidin-4-yl | Carbonic Anhydrases (e.g., CA II, CA IX) | Enzyme Inhibition | Glaucoma, Diuresis, Oncology |

| Dihydropteroate Synthetase | Folic Acid Synthesis Inhibition | Antibacterial | |

| 2,2,2-Trifluoroacetate | Glycine Receptor (GlyR) | Positive Allosteric Modulation | Neuropathic Pain, Spasticity, Epilepsy |

Proposed Experimental Protocols for Mechanism Validation

To investigate the hypothetical mechanisms of action, a structured, multi-tiered experimental approach is recommended.

Workflow for Mechanism Validation

Caption: A proposed experimental workflow to validate the dual-action hypothesis.

Protocol 1: Carbonic Anhydrase Inhibition Assay

-

Objective: To determine the inhibitory activity (IC₅₀) of the parent compound and its hydrolyzed sulfamoylpiperidine moiety against a panel of human carbonic anhydrase isoforms (hCA I, II, IX, XII).

-

Method: A stopped-flow spectrophotometric assay will be used to measure the CO₂ hydrase activity of the CA isoforms.

-

Procedure:

-

Recombinant hCA isoforms are purified.

-

The enzyme is pre-incubated with varying concentrations of the test compound (from 0.1 nM to 100 µM) in a buffered solution.

-

A saturated CO₂ solution is rapidly mixed with the enzyme/inhibitor solution.

-

The initial rate of the hydration reaction is monitored by observing the change in absorbance of a pH indicator (e.g., p-nitrophenol) at a specific wavelength.

-

IC₅₀ values are calculated by fitting the dose-response data to a logistical equation.

-

Protocol 2: Two-Electrode Voltage-Clamp Electrophysiology

-

Objective: To assess the modulatory effects of the parent compound and sodium trifluoroacetate on human glycine receptors expressed in Xenopus oocytes.

-

Method: Two-electrode voltage-clamp electrophysiology will be used to measure glycine-evoked currents.

-

Procedure:

-

Xenopus laevis oocytes are injected with cRNA encoding human GlyR α1 subunits.

-

After 2-4 days of expression, oocytes are voltage-clamped at -60 mV.

-

A sub-maximal concentration of glycine (EC₅₋₁₀) is applied to elicit a baseline current.

-

The test compound (parent molecule or sodium trifluoroacetate) is pre-applied for 30 seconds, followed by co-application with the EC₅₋₁₀ concentration of glycine.

-

The potentiation or inhibition of the glycine-evoked current is measured and quantified.

-

Conclusion

While this compound is a novel entity without published biological data, a thorough analysis of its chemical structure allows for the formulation of credible, evidence-based hypotheses regarding its mechanism of action. The most compelling theory is that of a dual-action prodrug, capable of delivering a carbonic anhydrase inhibitor and a glycine receptor modulator. This guide provides a foundational framework for initiating the scientific investigation of this compound, outlining the key molecular targets, potential therapeutic applications, and a clear experimental path for hypothesis testing. The validation of these proposed mechanisms could position this compound as a promising lead for development in diverse therapeutic areas.

References

-

Supuran, C. T., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5488. [Link]

-

Khan, I., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1221, 128812. [Link]

-

Krasavin, M., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1244. [Link]

-

Patel, S. B., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 774-784. [Link]

-

Wilmer Eye Institute. Carbonic anhydrase inhibitors. [Link]

-

Wikipedia. Carbonic anhydrase inhibitor. [Link]

-

Saeed, A., et al. (2014). Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorganic & Medicinal Chemistry Letters, 24(21), 5023-5028. [Link]

-

CVPharmacology. Diuretics. [Link]

-

Drugs.com. List of Carbonic anhydrase inhibitors. [Link]

-

Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. [Link]

-

Al-Hussain, S. A., & Ghorab, M. M. (2022). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. Expert Opinion on Drug Discovery, 17(5), 509-526. [Link]

-

Mayo Clinic. Diuretics. [Link]

-

Curpan, R., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116086. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. learn.wilmer.jhu.edu [learn.wilmer.jhu.edu]

- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 7. drugs.com [drugs.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. CV Pharmacology | Diuretics [cvpharmacology.com]

- 10. Diuretics - Mayo Clinic [mayoclinic.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate

Introduction

1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate is a novel organic compound featuring a piperidine core, a key structural motif in numerous pharmaceuticals.[1] The molecule is functionalized with a sulfamoyl group (-SO₂NH₂) at the nitrogen atom and a trifluoroacetate ester at the 4-position. The sulfamoyl moiety is a well-established pharmacophore, while the trifluoroacetate group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. As with any new chemical entity in drug discovery and development, unambiguous structural confirmation and purity assessment are paramount. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While direct experimental data for this specific molecule is not widely published, this guide provides a comprehensive, predictive analysis of its expected spectroscopic profile. Grounded in the principles of organic spectroscopy and data from analogous structures, we will outline the anticipated spectral features and provide detailed, field-proven protocols for data acquisition and interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.

Predicted Spectroscopic Profile

The structural features of this compound—namely the N-substituted piperidine ring, the sulfamoyl group, and the trifluoroacetate ester—give rise to a unique spectroscopic fingerprint. Below is a predictive analysis of the data expected from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its atomic connectivity.

The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons and the sulfamoyl group's amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 5.10 | m | 1H | H-4 | The proton on the carbon bearing the electron-withdrawing trifluoroacetate group (C-4) will be significantly deshielded and appear far downfield. |

| ~ 4.90 | br s | 2H | -SO₂NH₂ | Amide/sulfonamide protons are often broad and their chemical shift is concentration and solvent dependent. |

| ~ 3.65 | m | 2H | H-2e, H-6e (axial) | Protons on carbons adjacent to the nitrogen (C-2, C-6) are deshielded by the sulfamoyl group. |

| ~ 3.05 | m | 2H | H-2a, H-6a (equatorial) | Protons on carbons adjacent to the nitrogen (C-2, C-6) are deshielded by the sulfamoyl group. |

| ~ 2.15 | m | 2H | H-3e, H-5e (axial) | Protons on C-3 and C-5. |

| ~ 1.90 | m | 2H | H-3a, H-5a (equatorial) | Protons on C-3 and C-5. |

The carbon spectrum will show five distinct signals: four for the piperidine ring and one for each carbon of the trifluoroacetate group.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 157.0 (q, J ≈ 40-45 Hz) | C F₃C =O | The ester carbonyl carbon is significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms.[2] |

| ~ 114.5 (q, J ≈ 280-285 Hz) | C F₃ | The trifluoromethyl carbon is strongly coupled to the three fluorine atoms, resulting in a characteristic downfield quartet with a large coupling constant.[2] |

| ~ 75.0 | C-4 | The carbon atom attached to the electronegative oxygen of the ester is significantly deshielded. |

| ~ 45.0 | C-2, C-6 | Carbons adjacent to the nitrogen are deshielded by the attached sulfamoyl group. |

| ~ 31.0 | C-3, C-5 | The remaining piperidine carbons will appear in the typical aliphatic region. |

¹⁹F NMR is highly specific for fluorine-containing compounds and provides a clean diagnostic signal.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| -75 to -77 | s | -O-CO-CF₃ | The trifluoroacetate group typically appears as a sharp singlet in this region, referenced to an external standard like TFA at -76.55 ppm.[3][4] The chemical shift can be influenced by solvent polarity.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the sulfonyl, ester, and trifluoromethyl groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3200 | Medium | N-H Asymmetric & Symmetric Stretch | Sulfamoyl (-SO₂NH₂) |

| 2950 - 2850 | Medium | C-H Stretch | Piperidine Ring |

| ~ 1780 | Strong | C=O Stretch | Trifluoroacetate Ester |

| 1350 - 1300 | Strong | S=O Asymmetric Stretch | Sulfonyl (-SO₂)[6] |

| 1250 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃)[7] |

| 1150 - 1120 | Strong | S=O Symmetric Stretch | Sulfonyl (-SO₂)[6] |

The presence of very strong C-F stretching bands between 1250 and 1100 cm⁻¹ is highly characteristic of trifluoroacetyl groups.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.

-

Molecular Formula: C₇H₁₁F₃N₂O₄S

-

Monoisotopic Mass: 292.04 g/mol

This soft ionization technique is ideal for confirming the molecular weight.

-

Predicted Ion (Positive Mode): [M+H]⁺ at m/z 293.05

-

Predicted Ion (Negative Mode): [M-H]⁻ at m/z 291.03 or detection of the trifluoroacetate anion at m/z 113.[8]

EI is a higher-energy technique that induces fragmentation, providing structural clues. Key predicted fragmentation pathways for the piperidine ring include α-cleavage and ring fission.[1] The trifluoroacetate ester can undergo characteristic losses.[9]

-

Loss of Trifluoroacetic Acid: A neutral loss of CF₃COOH (114 Da) from the protonated molecule is a common pathway for trifluoroacetate esters.[10]

-

Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage adjacent to the nitrogen atom (α-cleavage), leading to stable iminium ions.[1][11]

-

Loss of the Sulfamoyl Group: Cleavage of the N-S bond could result in the loss of SO₂NH₂ (80 Da).

Experimental Protocols

The following protocols describe standard procedures for acquiring high-quality spectroscopic data for a novel small molecule like this compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for many organic molecules.[12]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external reference capillary containing a known standard (e.g., trifluoroacetic acid) is often used.[4]

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-pulse experiment with a 90° pulse angle. A relaxation delay (D1) of 1-2 seconds is typically sufficient.

-

¹³C NMR: Acquire a proton-decoupled experiment. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled experiment. ¹⁹F is a highly sensitive nucleus, so acquisition is typically fast.

-

2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) spectra to unambiguously assign all proton and carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the spectra to the internal standard (TMS at 0.00 ppm for ¹H and ¹³C).

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Protocol 2: ATR-FTIR Spectroscopy

-

Sample Preparation:

-

Place a small amount (1-2 mg) of the solid compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup (for an ESI-Q-TOF Mass Spectrometer):

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Set the ionization source to positive or negative ESI mode.

-

Optimize source parameters (e.g., capillary voltage, gas flow rates, temperature) by infusing the sample solution at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition:

-

Acquire a full scan spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the molecular ion.

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.[1]

-

-

Data Processing:

-

Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. The calculated formula should match the expected formula (C₇H₁₁F₃N₂O₄S) within a small mass error (typically < 5 ppm).

-

Analyze the MS/MS spectrum to identify fragment ions that correspond to the predicted fragmentation pathways.

-

Integrated Data Interpretation Workflow

Confirming the structure of a new molecule requires a logical and systematic integration of all spectroscopic data. The following workflow illustrates this process.

Caption: Workflow for Spectroscopic Data Integration.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. By combining predictive analysis based on established spectroscopic principles with detailed, practical protocols, researchers can efficiently and accurately confirm the structure and purity of this and other novel chemical entities. The successful integration of MS, IR, and multi-nuclear NMR data is critical for advancing chemical synthesis and drug development programs, ensuring that subsequent biological and preclinical studies are based on well-characterized molecules.

References

- BenchChem. (2025).

- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

- SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Scientific Electronic Library Online.

- Dove Medical Press. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Press.

- Semantic Scholar. (n.d.). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3. Semantic Scholar.

- Indian Academy of Sciences. (n.d.).

- University of Massachusetts Lowell. (n.d.).

- ACS Publications. (1998). The Esterification of Trifluoroacetic Acid: A Variable Temperature NMR Kinetics Study. American Chemical Society.

- PubMed Central. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples.

- NIST. (n.d.). Methyl trifluoroacetate. National Institute of Standards and Technology.

- Dove Medical Press. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Press.

- ResearchGate. (2023). (PDF) Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ-Sterol Autoxidation) in Environmental Samples.

- ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral....

- Thermo Fisher Scientific. (n.d.).

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- SLS. (n.d.). 4-Hydroxypiperidine, 98% | 128775-100G | SIGMA-ALDRICH.

- BOC Sciences. (n.d.).

- ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.

- PubMed Central. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts.

- PubMed Central. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.

- The Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr.

- BenchChem. (n.d.). Synthesis routes of 4-Hydroxypiperidine hydrochloride.

- ACS Publications. (2020). Comprehensive Characterization of Oligolactide Architecture by Multidimensional Chromatography and Liquid Chromatography−Mass Spectrometry. American Chemical Society.

- ResearchGate. (2017). (PDF) Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton.

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- BenchChem. (2025). Application Note: Infrared Spectroscopy of the Sulfonyl Group in 1-(Methanesulfonyl)pentane. BenchChem.

- PubMed. (2011). Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution.

- Research India Publications. (n.d.).

- CVC CUSD. (n.d.). IR Spectroscopy of Esters.

- Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- NIST. (n.d.). Trifluoroacetic acid. National Institute of Standards and Technology.

- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry.

- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. dovepress.com [dovepress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution: trifluoroacetic acid removal and band assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the Solubility Profile of 1-Sulfamoylpiperidin-4-yl 2,2,2-trifluoroacetate

Abstract